2-Methyl-5-(trifluoromethyl)pyridin-3-ol
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Overview
Description
2-Methyl-5-(trifluoromethyl)pyridin-3-ol is a chemical compound characterized by a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 5-position, along with a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the Hantzsch pyridine synthesis , which involves the condensation of an aldehyde, a β-keto ester, and ammonia The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(trifluoromethyl)pyridin-3-ol can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Methyl-5-(trifluoromethyl)pyridine-3-one or 2-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: 2-Methyl-5-(trifluoromethyl)piperidine or 2-Methyl-5-(trifluoromethyl)pyridine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)pyridin-3-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: The compound can be used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 2-Methyl-5-(trifluoromethyl)pyridin-3-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoromethyl group, in particular, can enhance the binding affinity and selectivity of the compound towards its target.
Comparison with Similar Compounds
2-Methyl-5-(trifluoromethyl)pyridine
2-Methyl-5-(trifluoromethyl)benzoic acid
2-Methyl-5-(trifluoromethyl)pyrazine
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Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-4-6(12)2-5(3-11-4)7(8,9)10/h2-3,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMUCFGFUVOBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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